



Application Notes and Protocols for NO-Feng-PDEtMPPi in Bimetallic Relay Catalysis

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Compound of Interest		
Compound Name:	NO-Feng-PDEtMPPi	
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These application notes provide a detailed overview of the use of chiral N,N'-dioxide (NO-Feng) ligands in bimetallic relay catalysis, with a specific focus on a representative Gold(I)/Nickel(II) system. The information is based on seminal work by Feng and co-workers, demonstrating the power of this catalytic system in asymmetric synthesis. While the specific ligand "NO-Feng-PDEtMPPi" is not explicitly detailed in the literature, this document will utilize a closely related and well-documented piperidine-based Feng ligand (L-PiEt2) as a representative example to illustrate the principles, protocols, and expected outcomes.

Introduction to Bimetallic Relay Catalysis with Feng Ligands

Bimetallic relay catalysis is a powerful strategy in which two distinct metal catalysts work in a sequential manner to facilitate a cascade of reactions, often enabling transformations not possible with a single catalyst.[1] Chiral N,N'-dioxide ligands, pioneered by Professor Xiaoming Feng, are a class of privileged C2-symmetric ligands that have proven to be exceptionally effective in a wide range of asymmetric catalytic reactions.[2] Their conformational flexibility and ability to coordinate with a variety of metal ions make them ideal for complex catalytic systems.[2]

In the context of bimetallic relay catalysis, a Feng ligand-metal complex can act as a chiral Lewis acid to control the stereochemistry of a key bond-forming step, while another metal



catalyst, often a π -acidic gold complex, activates a different functional group to initiate the reaction sequence. This synergistic approach allows for the efficient construction of complex chiral molecules from simple starting materials.

Representative Application: Gold(I)/Chiral N,N'-Dioxide-Nickel(II) Bimetallic Relay Catalysis

A well-documented example of this methodology is the asymmetric tandem intermolecular hydroalkoxylation/Claisen rearrangement and the chemo- and enantioselective synthesis of spiroketals and spiroaminals. In these systems, a gold(I) catalyst initiates the reaction by activating an alkyne for nucleophilic attack, and a chiral N,N'-dioxide-Nickel(II) complex then orchestrates a highly stereoselective rearrangement or cyclization.

Asymmetric Tandem Intermolecular Hydroalkoxylation/Claisen Rearrangement

This reaction provides a highly efficient route to acyclic α -allyl β -keto esters with excellent diastereo- and enantioselectivities.

Quantitative Data Summary



Entry	Alkynyl Ester (R1)	Allylic Alcohol (R2)	Yield (%)	d.r.	ee (%)
1	Phenyl	Cinnamyl alcohol	95	95:5	98
2	4-Tolyl	Cinnamyl alcohol	96	96:4	98
3	4- Methoxyphen yl	Cinnamyl alcohol	94	95:5	97
4	4- Chlorophenyl	Cinnamyl alcohol	92	94:6	99
5	2-Naphthyl	Cinnamyl alcohol	93	95:5	98
6	Cyclohexyl	Cinnamyl alcohol	85	92:8	95
7	Phenyl	3-Methyl-2- buten-1-ol	90	93:7	96
8	Phenyl	(E)-2-Hexen- 1-ol	88	91:9	97

Chemo- and Enantioselective Synthesis of Spiroketals and Spiroaminals

This cascade reaction between keto esters and alkynyl alcohols or amides yields valuable spirocyclic scaffolds with high levels of stereocontrol.

Quantitative Data Summary



Entry	Keto Ester (R1, R2)	Alkynyl Alcohol/A mide (R3)	Product	Yield (%)	d.r.	ee (%)
1	R1=Me, R2=Me	3-Butyn-1- ol	Spiroketal	98	>19:1	>99
2	R1=Et, R2=Et	3-Butyn-1- ol	Spiroketal	97	>19:1	>99
3	R1=Ph, R2=Me	3-Butyn-1- ol	Spiroketal	95	15:1	99
4	R1=Me, R2=Me	4-Pentyn- 1-ol	Spiroketal	96	>19:1	>99
5	R1=Me, R2=Me	3-Butyn-1- amine	Spiroamina I	92	10:1	98
6	R1=Et, R2=Et	3-Butyn-1- amine	Spiroamina I	90	12:1	97

Experimental Protocols

General Procedure for the Synthesis of a Representative Feng Ligand (e.g., L-PiEt2 based)

A general, multi-step procedure for the synthesis of C2-symmetric N,N'-dioxide ligands from readily available amino acids is well-established.

- N-protection of the amino acid: The starting chiral amino acid (e.g., L-pipecolic acid) is N-protected, typically with a Boc group.
- Amide Coupling: The protected amino acid is coupled with a primary amine (e.g., 2,6-diethylaniline) using a standard coupling reagent like EDC or HATU.
- Dimerization: The resulting amide is deprotected and then dimerized using a suitable linker (e.g., 1,3-dibromopropane) under basic conditions.



 Oxidation: The tertiary amines of the dimerized product are oxidized to the corresponding Noxides using an oxidizing agent such as m-CPBA to yield the final N,N'-dioxide ligand.

Protocol for Gold(I)/Chiral N,N'-Dioxide-Nickel(II) Catalyzed Asymmetric Tandem Hydroalkoxylation/Claisen Rearrangement

Materials:

- Chiral N,N'-dioxide ligand (e.g., L-PiEt2) (0.011 mmol, 11 mol%)
- Ni(OTf)2 (0.01 mmol, 10 mol%)
- (Ph3P)AuCl (0.005 mmol, 5 mol%)
- AgOTf (0.005 mmol, 5 mol%)
- Alkynyl ester (0.1 mmol, 1.0 equiv)
- Allylic alcohol (0.2 mmol, 2.0 equiv)
- Anhydrous solvent (e.g., toluene, 1.0 mL)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand and Ni(OTf)2.
- Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to preform the chiral Nickel(II) complex.
- In a separate flame-dried Schlenk tube, add (Ph3P)AuCl and AgOTf.
- Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes, protected from light, to generate the active gold(I) catalyst.

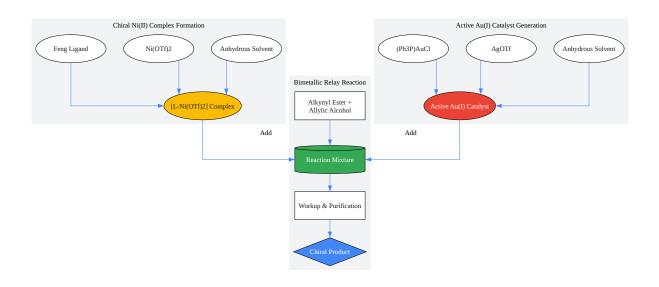


- To the tube containing the pre-formed Nickel(II) complex, add the alkynyl ester.
- Transfer the freshly prepared gold(I) catalyst solution to the reaction mixture.
- Finally, add the allylic alcohol to the reaction mixture.
- Stir the reaction at the specified temperature (e.g., 40 °C) and monitor by TLC until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired product.
- Determine the diastereomeric ratio (d.r.) by 1H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Logical Workflow for Bimetallic Relay Catalysis Setup



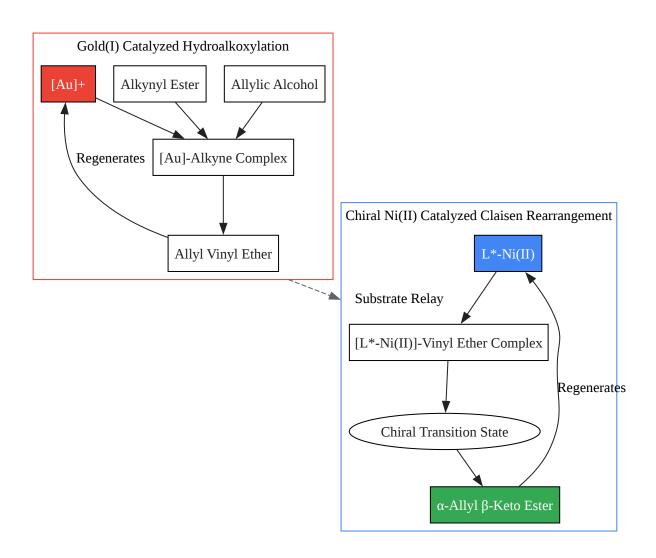


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Caption: Experimental workflow for the Gold(I)/Nickel(II) bimetallic relay catalysis.

Catalytic Cycle for Tandem Hydroalkoxylation/Claisen Rearrangement





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References

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